molecular formula C26H19N3O6 B14126623 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14126623
M. Wt: 469.4 g/mol
InChI Key: IBCCTZBIKBSMCY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a benzofuro[3,2-d]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Benzofuro[3,2-d]pyrimidine Core: This may involve the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions.

    Coupling Reactions: The final step often involves coupling the benzodioxole moiety with the benzofuro[3,2-d]pyrimidine core using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H19N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H19N3O6/c30-22(27-13-16-10-11-20-21(12-16)34-15-33-20)14-28-23-18-8-4-5-9-19(18)35-24(23)25(31)29(26(28)32)17-6-2-1-3-7-17/h1-12H,13-15H2,(H,27,30)

InChI Key

IBCCTZBIKBSMCY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)OC6=CC=CC=C64

Origin of Product

United States

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